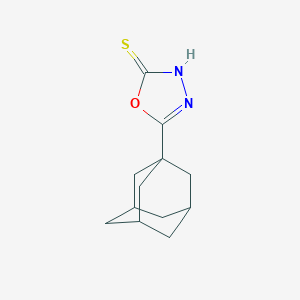

5-(1-アダマンチル)-1,3,4-オキサジアゾール-2-チオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring The adamantyl group, derived from adamantane, is a bulky and rigid structure that imparts unique properties to the compound

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

作用機序

Target of Action

Adamantane derivatives have been known for their antiviral activity against the influenza and hiv viruses . They are also associated with central nervous, antimicrobial, and anti-inflammatory activities .

Mode of Action

It’s known that adamantane derivatives frequently achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It’s known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Pharmacokinetics

A study on a similar compound, 2,4-diamino-5-adamantyl-6-methyl pyrimidine ethane sulfonate (damp-es), indicated a β-phase plasma half-life of 124–24 h and a large and variable volume of distribution .

Result of Action

Several 5-substituted-4-arylideneamino-3-mercapto-1,2,4-triazoles and their piperazinomethyl derivatives were reported to exhibit significant antimicrobial activity .

Action Environment

It’s known that the functional group derived from adamantane, adamantyl, is used to improve the thermal and mechanical properties of polymers , suggesting that the compound might exhibit stability under various environmental conditions.

生化学分析

Biochemical Properties

The adamantyl group in 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is known to undergo hydroxylation as a major metabolic pathway This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in hydroxylation reactions

Cellular Effects

Other adamantyl compounds have been shown to have antiviral effects against influenza virus , suggesting that 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol may also influence cell function and cellular processes

Molecular Mechanism

It is known that adamantyl compounds can interact with various biomolecules . For instance, they can bind to the HLA-DR molecules, leading to changes in the conformation of these molecules

Temporal Effects in Laboratory Settings

It is known that adamantyl compounds are quickly metabolized, with hydroxylation of the adamantyl ring being a major metabolic pathway

Metabolic Pathways

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is likely to be involved in metabolic pathways related to the hydroxylation of the adamantyl group It may interact with enzymes or cofactors involved in these pathways and could potentially affect metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of adamantane derivatives with appropriate reagents to form the oxadiazole ring. One common method starts with the preparation of adamantane-1-carboxylic acid, which is then converted to its corresponding hydrazide. This hydrazide is reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Thioethers or other substituted derivatives.

類似化合物との比較

Similar Compounds

- 5-(1-Adamantyl)-2-substituted thio-1,3,4-oxadiazoles

- 5-(1-Adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones

Uniqueness

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the adamantyl group, which imparts rigidity and bulkiness, enhancing its stability and bioavailability. This makes it distinct from other oxadiazole derivatives that lack the adamantyl moiety .

生物活性

5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including enzyme inhibition, antimicrobial properties, and antiviral effects.

Chemical Structure and Synthesis

The compound features an adamantyl group attached to the oxadiazole ring. The synthesis of 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of adamantane derivatives with hydrazine and carbon disulfide under alkaline conditions. This method has been documented in various studies showcasing the compound's potential as a scaffold for further modifications.

Enzyme Inhibition

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant enzyme inhibition properties. For instance, studies have shown that 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol demonstrates inhibitory effects against several enzymes:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive | |

| Butyrylcholinesterase | Non-competitive | |

| Lipoxygenase | Mixed-type |

These findings suggest that modifications to the oxadiazole structure can enhance its enzyme inhibition capabilities.

Antimicrobial Activity

The antimicrobial activity of 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol has been evaluated against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The effectiveness against these strains highlights the potential application of this compound in developing new antimicrobial agents.

Antiviral Activity

The antiviral properties of 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol have been particularly notable in studies targeting HIV. Compounds within this class have demonstrated significant activity against HIV-1:

| Compound | IC50 (µM) | Therapeutic Index | Reference |

|---|---|---|---|

| 5-(1-Adamanthyl)-1,3,4-oxadiazole-2-thiol | 1.88 | High (3.15 x 10^7) |

This data indicates that the compound not only inhibits viral replication but also exhibits a high therapeutic index, suggesting a favorable safety profile.

Case Studies

Several case studies have explored the biological activity of 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol:

- Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that modifications to the thiol group significantly enhanced antimicrobial potency against resistant strains of bacteria.

- Enzyme Inhibition Profiles : Another research focused on the structure-activity relationship (SAR) of oxadiazole derivatives revealed that specific substitutions on the oxadiazole ring could lead to improved enzyme inhibition rates.

- Antiviral Mechanisms : Investigations into the mechanism of action against HIV indicated that these compounds might interfere with viral entry or replication processes.

特性

IUPAC Name |

5-(1-adamantyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c16-11-14-13-10(15-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSPGHQEPSBOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。